molecular formula C8H14O4 B12394903 Dimethyl hexanedioate-d8

Dimethyl hexanedioate-d8

Cat. No.: B12394903
M. Wt: 182.24 g/mol
InChI Key: UDSFAEKRVUSQDD-SQUIKQQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl hexanedioate-d8, also known as dimethyl adipate-d8, is an isotopically labeled compound where the hydrogen atoms are replaced with deuterium. This compound is a derivative of hexanedioic acid, commonly known as adipic acid. The molecular formula for this compound is C8H14O4, and it is primarily used in research applications due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl hexanedioate-d8 can be synthesized through the esterification of hexanedioic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated methanol (CD3OD) ensures the incorporation of deuterium atoms into the final product. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl hexanedioate-d8 undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield hexanedioic acid and methanol.

    Reduction: Reduction of the ester can produce hexanediol.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.

Major Products Formed

    Hydrolysis: Hexanedioic acid and methanol.

    Reduction: Hexanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Dimethyl hexanedioate-d8 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules in chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of molecules within biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and polymers, where isotopic labeling helps in understanding the properties and behavior of the materials.

Mechanism of Action

The mechanism of action of dimethyl hexanedioate-d8 is primarily related to its role as a tracer molecule. The incorporation of deuterium atoms allows researchers to track the movement and transformation of the compound within a system. This is particularly useful in studying reaction mechanisms, metabolic pathways, and drug interactions. The deuterium atoms do not significantly alter the chemical properties of the compound, but they provide a distinct signature that can be detected using various analytical techniques.

Comparison with Similar Compounds

Dimethyl hexanedioate-d8 is similar to other isotopically labeled esters, such as:

    Dimethyl succinate-d6: An isotopically labeled ester of succinic acid.

    Dimethyl glutarate-d6: An isotopically labeled ester of glutaric acid.

    Dimethyl sebacate-d10: An isotopically labeled ester of sebacic acid.

Uniqueness

The uniqueness of this compound lies in its specific isotopic labeling and its application in tracing studies. The presence of deuterium atoms provides a distinct advantage in analytical studies, allowing for precise tracking and analysis of the compound’s behavior in various systems.

Properties

Molecular Formula

C8H14O4

Molecular Weight

182.24 g/mol

IUPAC Name

dimethyl 2,2,3,3,4,4,5,5-octadeuteriohexanedioate

InChI

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2

InChI Key

UDSFAEKRVUSQDD-SQUIKQQTSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC

Canonical SMILES

COC(=O)CCCCC(=O)OC

Origin of Product

United States

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